4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazine, thiazole, and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps:
Formation of the fluorophenyl sulfonyl piperazine intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions.
Synthesis of the thiazole intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents to form the thiazole derivative.
Coupling reaction: The final step involves coupling the fluorophenyl sulfonyl piperazine intermediate with the thiazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the butanamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the butanamide moiety.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiazole groups are likely involved in binding to these targets, while the sulfonyl and piperazine moieties may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
- **4-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Uniqueness
The presence of the fluorophenyl group in 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.
Properties
Molecular Formula |
C18H21FN4O4S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C18H21FN4O4S2/c1-13-12-28-18(20-13)21-16(24)6-7-17(25)22-8-10-23(11-9-22)29(26,27)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,21,24) |
InChI Key |
JFMYOJALKLLJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.